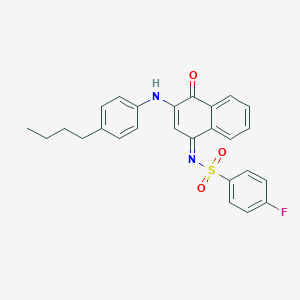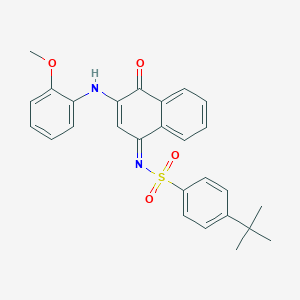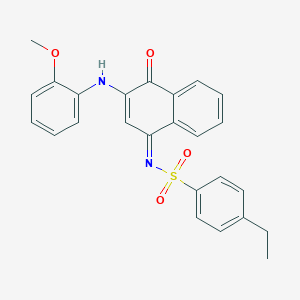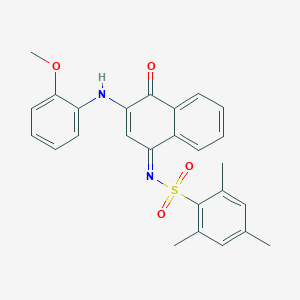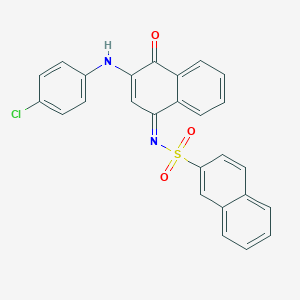amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281413.png)
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Compound A, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of a specific enzyme called phosphodiesterase 4 (PDE4), which is involved in the regulation of various physiological and biochemical processes in the body.
Mecanismo De Acción
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A inhibits PDE4 by binding to its catalytic site and preventing the hydrolysis of cyclic AMP (cAMP). cAMP is a second messenger molecule that plays a crucial role in the regulation of various physiological and biochemical processes. Inhibition of PDE4 by Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A leads to an increase in cAMP levels, which in turn leads to the activation of various signaling pathways involved in inflammation, immune response, and cognition.
Biochemical and Physiological Effects
The inhibition of PDE4 by Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to have various biochemical and physiological effects. In animal models of asthma and COPD, Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to reduce airway inflammation and improve lung function. In animal models of neurodegenerative disorders, Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to improve cognitive function and reduce neuronal damage. These effects are believed to be mediated by the activation of cAMP-dependent signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PDE4, making it a valuable tool for studying the role of PDE4 in various physiological and biochemical processes. It is also a cell-permeable compound, making it suitable for use in cell-based assays. However, Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has some limitations. It is a synthetic compound, and its synthesis method is complex and time-consuming. It is also relatively expensive compared to other PDE4 inhibitors.
Direcciones Futuras
There are several future directions for research on Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A. Another area of research is the application of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A in the treatment of various diseases, including asthma, COPD, and neurodegenerative disorders. Finally, research is needed to elucidate the signaling pathways involved in the biochemical and physiological effects of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A, which could lead to the development of novel therapeutic targets.
Métodos De Síntesis
The synthesis of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylbenzoic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of a coupling reagent to form the final product, Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A. The synthesis of Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been optimized to improve its yield and purity, making it a valuable tool for scientific research.
Aplicaciones Científicas De Investigación
Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been extensively studied in scientific research due to its potent inhibitory activity against PDE4. PDE4 is an enzyme that plays a crucial role in the regulation of various physiological and biochemical processes, including inflammation, immune response, and cognition. Inhibition of PDE4 has been shown to have therapeutic potential in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders. Methyl 5-[[(4-fluorophenyl)sulfonyl](4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been shown to be a potent inhibitor of PDE4, making it a valuable tool for scientific research in these areas.
Propiedades
Fórmula molecular |
C25H20FNO6S |
|---|---|
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
methyl 5-[(4-fluorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20FNO6S/c1-15-4-6-17(7-5-15)24(28)27(34(30,31)20-11-8-18(26)9-12-20)19-10-13-22-21(14-19)23(16(2)33-22)25(29)32-3/h4-14H,1-3H3 |
Clave InChI |
VVVPRSYONFXAEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)
